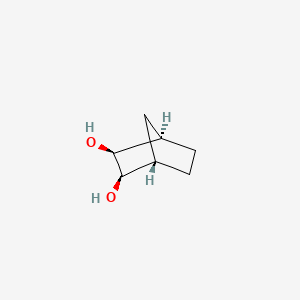
2-Fluoroaniline--d2,ND2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroaniline–d2,ND2 is a derivative of aniline where the hydrogen at position 2 has been substituted by fluorine . It is a clear liquid with a mild sweet odor and sinks in and mixes slowly with water . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 2-Fluoroaniline–d2,ND2 is C12H17BBrNO2. The structure of 2-Fluoroaniline–d2,ND2 is not explicitly provided in the search results.Chemical Reactions Analysis
2-Fluoroaniline is a base that neutralizes acids to form salts plus water in an exothermic reaction . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated by amines in combination with strong reducing agents, such as hydrides .Physical And Chemical Properties Analysis
2-Fluoroaniline is a clear liquid with a mild sweet odor . It sinks in and mixes slowly with water . The molecular weight of 2-Fluoroaniline–d2,ND2 is 115.14 .Safety and Hazards
2-Fluoroaniline is classified as toxic and poses several hazards . It is flammable and may cause damage to organs through prolonged or repeated exposure . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoroaniline--d2,ND2 involves the introduction of deuterium atoms at the amine group of 2-Fluoroaniline. This can be achieved through a reductive amination reaction using deuterated ammonia as the amine source and a deuterated reducing agent. The reaction conditions should be carefully controlled to ensure selective deuteration at the amine group.", "Starting Materials": [ "2-Fluoroaniline", "Deuterated ammonia", "Deuterated reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-Fluoroaniline in a deuterated solvent such as DMSO or CDCl3.", "Step 2: Add deuterated ammonia to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a deuterated reducing agent such as sodium borohydride-d4 or lithium aluminum hydride-d4 to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with an organic solvent such as ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 2-Fluoroaniline--d2,ND2." ] } | |
Número CAS |
1219804-77-9 |
Nombre del producto |
2-Fluoroaniline--d2,ND2 |
Fórmula molecular |
C12H17BBrNO2 |
Peso molecular |
0 |
Sinónimos |
2-Fluoroaniline--d2,ND2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



